Bis(2-fluorophenyl) (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)amidophosphate
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Overview
Description
Bis(2-fluorophenyl) (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)amidophosphate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-fluorophenyl) (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)amidophosphate typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in a suitable solvent, such as acetone, and is heated to around 50°C with continuous stirring for several hours . The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(2-fluorophenyl) (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)amidophosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorinated aromatic rings can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Bis(2-fluorophenyl) (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)amidophosphate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in docking studies to understand its interaction with various biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of Bis(2-fluorophenyl) (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)amidophosphate involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The compound’s fluorinated aromatic rings and pyrazolone core play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
- Bis(μ2-2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)phenolato-κ4O:O,N,O′)- (nitrato-κ2O,O′)dicobalt (II)
Uniqueness
What sets Bis(2-fluorophenyl) (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)amidophosphate apart from similar compounds is its fluorinated aromatic rings, which enhance its chemical stability and biological activity. This unique feature makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C23H20F2N3O4P |
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Molecular Weight |
471.4 g/mol |
IUPAC Name |
4-[bis(2-fluorophenoxy)phosphorylamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C23H20F2N3O4P/c1-16-22(23(29)28(27(16)2)17-10-4-3-5-11-17)26-33(30,31-20-14-8-6-12-18(20)24)32-21-15-9-7-13-19(21)25/h3-15H,1-2H3,(H,26,30) |
InChI Key |
LSSWCHKFTCSSQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NP(=O)(OC3=CC=CC=C3F)OC4=CC=CC=C4F |
Origin of Product |
United States |
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